molecular formula C22H23N5O4S2 B2784470 N-(2H-1,3-benzodioxol-5-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 1105222-60-3

N-(2H-1,3-benzodioxol-5-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2784470
CAS No.: 1105222-60-3
M. Wt: 485.58
InChI Key: ATXURBYHSRUABT-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H23N5O4S2 and its molecular weight is 485.58. The purity is usually 95%.
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Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a thiadiazol group through a sulfanyl connection. The presence of a piperazine ring further enhances its pharmacological profile. The molecular formula is C22H25N5O3S, and it possesses a molecular weight of approximately 425.54 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : The piperazine moiety is known for its ability to bind to serotonin (5-HT) and dopamine (D2) receptors, which are crucial in the modulation of mood and psychotropic effects .
  • Enzyme Inhibition : The thiadiazol group may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels .

Antipsychotic Activity

Research indicates that compounds similar to this compound exhibit antipsychotic properties. In animal models, these compounds have shown efficacy in reducing symptoms associated with psychosis by modulating serotonin and dopamine pathways .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported that similar structures can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of tubulin polymerization .

Cell LineIC50 (µM)Mechanism of Action
BT-4740.99Induces apoptosis via cell cycle arrest
HeLa1.50Inhibits tubulin polymerization
MCF-71.20Modulates apoptosis pathways

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antipsychotic Evaluation : A study assessed the antipsychotic potential of arylpiperazines similar to the target compound using three animal models. Results indicated significant interaction with 5-HT2A and D2 receptors, suggesting potential therapeutic applications in treating schizophrenia .
  • Cytotoxicity Screening : A recent investigation screened various derivatives for their cytotoxicity against cancer cell lines using the MTT assay. Compounds structurally related to this compound showed promising results with IC50 values below 1 µM for several cell lines .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S2/c1-29-17-5-3-2-4-16(17)26-8-10-27(11-9-26)21-24-25-22(33-21)32-13-20(28)23-15-6-7-18-19(12-15)31-14-30-18/h2-7,12H,8-11,13-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXURBYHSRUABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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